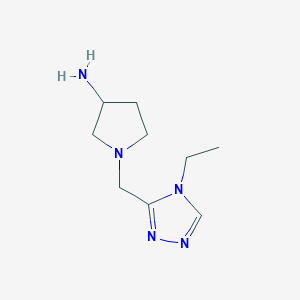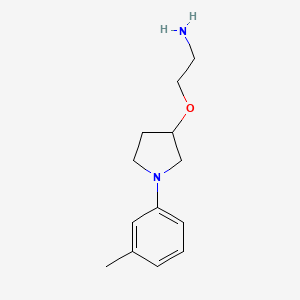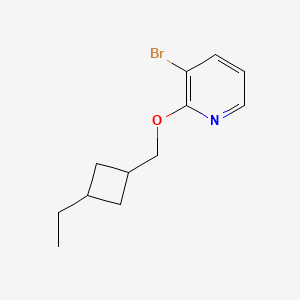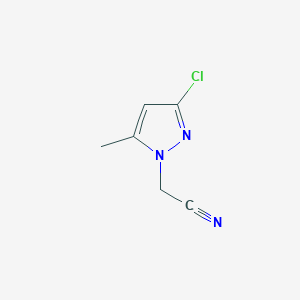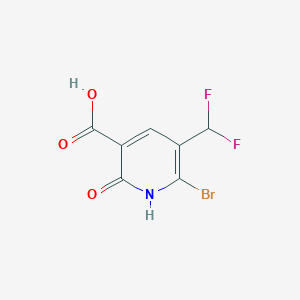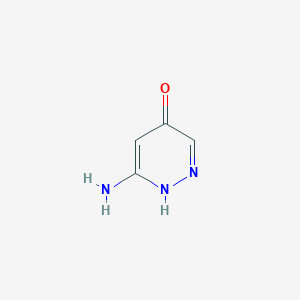![molecular formula C14H23NO3 B11787370 tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)
tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Oxidation and functional group transformations: The final steps include oxidation reactions to introduce the ketone group and other necessary functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by esterification and oxidation steps. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a useful tool for investigating the binding sites of various enzymes.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
The uniqueness of tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate lies in its specific substitution pattern and functional groups. The presence of the tert-butyl ester group and the ketone functionality provides distinct reactivity and potential for diverse applications compared to its similar counterparts .
Propiedades
Fórmula molecular |
C14H23NO3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
tert-butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-10-6-5-7-14(4,9-15)11(10)16/h10H,5-9H2,1-4H3 |
Clave InChI |
CMGOGFJQHIBAMR-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1=O)CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)

